molecular formula C26H22O4 B11158640 4-(4-methoxyphenyl)-8-methyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one

4-(4-methoxyphenyl)-8-methyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one

Cat. No.: B11158640
M. Wt: 398.4 g/mol
InChI Key: GDKVPSOAFXQQPD-UHFFFAOYSA-N
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Description

4-(4-methoxyphenyl)-8-methyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by the presence of a methoxyphenyl group, a methyl group, and a vinylbenzyl ether moiety attached to the chromen-2-one core

Chemical Reactions Analysis

4-(4-methoxyphenyl)-8-methyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The vinylbenzyl ether moiety can undergo nucleophilic substitution reactions with reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

    Addition: The vinyl group can participate in addition reactions with halogens (e.g., Br2) or hydrogen halides (e.g., HBr).

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-8-methyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. For example, chromen-2-one derivatives have been shown to inhibit certain enzymes involved in inflammation and cancer progression .

Comparison with Similar Compounds

4-(4-methoxyphenyl)-8-methyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and specific biological activities

Properties

Molecular Formula

C26H22O4

Molecular Weight

398.4 g/mol

IUPAC Name

7-[(4-ethenylphenyl)methoxy]-4-(4-methoxyphenyl)-8-methylchromen-2-one

InChI

InChI=1S/C26H22O4/c1-4-18-5-7-19(8-6-18)16-29-24-14-13-22-23(15-25(27)30-26(22)17(24)2)20-9-11-21(28-3)12-10-20/h4-15H,1,16H2,2-3H3

InChI Key

GDKVPSOAFXQQPD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)OCC4=CC=C(C=C4)C=C

Origin of Product

United States

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